molecular formula C10H8BrNO3 B2786483 4-((2-Bromophenyl)amino)-4-oxobut-2-enoic acid CAS No. 36847-85-5

4-((2-Bromophenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B2786483
CAS No.: 36847-85-5
M. Wt: 270.082
InChI Key: CJHBOIXAXNGQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Bromophenyl)amino)-4-oxobut-2-enoic acid is a maleanilic acid derivative featuring an α,β-unsaturated ketone scaffold. This structure is of significant interest in medicinal chemistry for the development of novel bioactive compounds. Compounds with this core structure have been identified as potent inhibitors of essential enzymes, such as Protein Kinase B (PknB), a key target for Mycobacterium tuberculosis . The α,β-unsaturated ketone moiety and its trans configuration are confirmed as essential for this inhibitory activity . Furthermore, structurally similar amide derivatives are reported in scientific literature to possess a range of pharmacological properties, including antimicrobial and anticancer activities . This reagent serves as a valuable building block for chemical synthesis and a precursor for investigating new therapeutic agents. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-4-(2-bromoanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHBOIXAXNGQNF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36847-85-5
Record name N-(2-BROMOPHENYL)MALEAMIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromophenyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 2-bromoaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using recrystallization techniques to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromophenyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research has indicated that compounds similar to 4-((2-Bromophenyl)amino)-4-oxobut-2-enoic acid exhibit inhibitory effects on various protein kinases involved in cancer cell signaling pathways. For instance, studies have shown that related oxobutanoic acids can inhibit Protein Kinase B (PknB), which is essential for the survival of Mycobacterium tuberculosis, suggesting potential applications in cancer treatment and infectious diseases .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Similar derivatives have shown promise in reducing inflammation through modulation of specific signaling pathways, making them candidates for therapeutic agents in inflammatory diseases .
  • Antimicrobial Activity : There is evidence that compounds with similar structures possess antimicrobial properties. They may inhibit bacterial growth or disrupt cellular processes in pathogens, thus serving as potential leads for developing new antibiotics .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves reactions between substituted phenyl groups and α,β-unsaturated carbonyl compounds under controlled conditions to optimize yield. The mechanism of action often involves the compound acting as an inhibitor or modulator of specific enzymes or receptors associated with disease processes .

  • Inhibition Studies : A study conducted on various oxobutanoic acid derivatives demonstrated that certain compounds significantly inhibited PknB at concentrations around 20 mM, reflecting their potential as therapeutic agents against tuberculosis and possibly other cancers .
  • Structural Analysis : Crystallographic studies of related compounds have revealed insights into the structural characteristics that contribute to their biological activity, including hydrogen bonding patterns and molecular interactions that enhance their efficacy as inhibitors .

Mechanism of Action

The mechanism of action of 4-((2-Bromophenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to interfere with cell signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are heavily influenced by substituents on the phenyl ring and the nature of the heteroatoms or functional groups. Key comparisons include:

Compound Substituent/Modification Key Properties Reference
4-((2-Bromophenyl)amino)-4-oxobut-2-enoic acid (Target) 2-Bromophenyl Potential steric hindrance; moderate lipophilicity (Br: logP ~2.0–3.0)
(Z)-4-((4-Fluorophenyl)amino)-4-oxobut-2-enoic acid 4-Fluorophenyl Higher electronegativity (F vs. Br); improved metabolic stability
(Z)-4-((1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino)-4-oxobut-2-enoic acid Pyrazolyl heterocycle Enhanced anticancer activity (synergy with doxorubicin)
4-[4-[(2-Hydroxybenzoyl)amino]anilino]-4-oxobut-2-enoic acid Hydroxyphenyl High tyrosinase inhibition (ΔG = -7.5 kcal/mol vs. kojic acid: -5.6 kcal/mol)
4-((4-Bromo-2-methylphenyl)amino)-4-oxobut-2-enoic acid 4-Bromo-2-methylphenyl Increased steric bulk; used as a pharmaceutical intermediate
(Z)-4-((4-((4-Bromobenzyl)selanyl)phenyl)amino)-4-oxobut-2-enoic acid Organoselenium group High synthetic yield (94%); redox-active selenium may influence toxicity

Key Observations :

  • Bromine vs.
  • Heterocyclic Additions : Pyrazolyl and thiophenyl derivatives (e.g., ) exhibit tailored bioactivity, such as anticancer or enzyme inhibition, due to enhanced π-π stacking or hydrogen bonding .
  • Organoselenium Derivatives: Selenium-containing analogs () show high synthetic yields and unique redox properties but may pose toxicity challenges.

Comparison with Target Compound :

  • Analogs with hydroxyl or pyrazolyl groups show superior tyrosinase or anticancer activity .
  • Selenium-containing derivatives () may outperform brominated analogs in redox-mediated applications but require toxicity assessments.

Insights :

  • The organoselenium analog’s high yield (94%) suggests efficient synthesis protocols compared to other derivatives .
  • Fluorinated analogs may exhibit better solubility and metabolic stability due to fluorine’s electronegativity .

Biological Activity

4-((2-Bromophenyl)amino)-4-oxobut-2-enoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. This compound features a brominated phenyl group, which can influence its reactivity and biological profile due to the electronic effects of the bromine atom.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism appears to involve the modulation of cell signaling pathways, leading to increased apoptosis rates and reduced cell viability.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Induction of apoptosis
HepG220.5Inhibition of proliferation
A54918.0Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various pathogens. Studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria. The results indicate moderate activity against certain strains, although resistance in some pathogens has been observed.

Table 2: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli>64
Candida albicans16

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors involved in cell survival and proliferation, thereby triggering apoptotic pathways in cancer cells.

Key Mechanisms Identified:

  • Inhibition of Bcl-2: The compound has been shown to downregulate Bcl-2 expression, promoting apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels contribute to oxidative stress, leading to cell death.
  • Cell Cycle Arrest: It interferes with the cell cycle, preventing cancer cells from dividing.

Comparative Studies

Comparative studies with structurally similar compounds reveal that the presence of the bromine atom significantly enhances the biological activity of this compound compared to its chlorinated or fluorinated analogs.

Table 3: Comparative Biological Activity

CompoundIC50 (µM) MCF-7IC50 (µM) HepG2
This compound15.020.5
4-((2-Chlorophenyl)amino)-4-oxobut-2-enoic acid25.030.0
4-((2-Fluorophenyl)amino)-4-oxobut-2-enoic acid28.035.0

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Breast Cancer: A study involving MCF-7 cells demonstrated a significant reduction in viability when treated with varying concentrations of the compound.
  • Hepatocellular Carcinoma Research: Investigations into HepG2 cells revealed that treatment with this compound resulted in notable apoptosis rates compared to untreated controls.

Q & A

Q. Basic Characterization Protocol :

  • HPLC/GC-MS : For purity assessment and quantification.
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the structure, including the (E)-configuration of the α,β-unsaturated ketone moiety.
  • FTIR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹).
  • Elemental Analysis (CHNS) : To verify empirical formula (C₁₁H₁₀BrNO₃) .
  • Single-Crystal X-ray Diffraction : For definitive stereochemical assignment and hydrogen-bonding analysis .

How can researchers design experiments to study this compound’s enzyme inhibitory activity?

Q. Advanced Experimental Design :

  • Target Selection : Prioritize enzymes with known interactions with α,β-unsaturated ketones, such as kynurenine-3-hydroxylase (KMO), a neuroprotective target.
  • Inhibition Assays : Use recombinant KMO in a spectrophotometric assay monitoring NADPH consumption. Compare IC₅₀ values with known inhibitors (e.g., 4-aryl-2-hydroxy-4-oxobut-2-enoates).
  • Structure-Activity Relationship (SAR) : Introduce substituents on the bromophenyl ring (e.g., methyl, fluoro) to evaluate steric/electronic effects on potency .

What structural features influence the biological interactions of this compound?

Q. Advanced Structural Analysis :

  • Conformational Flexibility : The dihedral angle between the bromophenyl ring and the oxoamide group (24.8°–77.1°) affects binding pocket compatibility .
  • Hydrogen-Bonding Network : The carboxylic acid group forms R₂²(8) dimeric motifs, while the amide N–H acts as a hydrogen bond donor, critical for protein interactions.
  • Electrophilic α,β-unsaturated Ketone : May undergo Michael addition with cysteine residues in enzymes, necessitating reactivity assays .

How can contradictions in spectroscopic data for this compound be resolved?

Q. Advanced Data Reconciliation :

  • Case Example : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism. Use deuterated DMSO for ¹H NMR to stabilize the enolic form.
  • Cross-Validation : Compare experimental data (e.g., FTIR carbonyl stretches) with computational simulations (DFT at B3LYP/6-311+G(d,p)).
  • Crystallographic Validation : Single-crystal X-ray data provide unambiguous bond lengths/angles to resolve ambiguities in solution-state spectra .

What computational methods are recommended for predicting this compound’s interactions with biological targets?

Q. Advanced Computational Strategies :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in KMO or other targets. Focus on the bromophenyl moiety’s hydrophobic interactions and the carboxylic acid’s hydrogen bonding.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics.
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and electrophilicity index to optimize activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.